(1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide
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Overview
Description
(1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide is a complex organic compound with a unique structure that includes a quinuclidine core, a quinoline moiety, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinuclidine Core: This can be achieved through a series of cyclization reactions.
Introduction of the Quinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the quinuclidine core.
Addition of the Vinyl Group: This can be done through vinylation reactions, using reagents like vinyl bromide.
Final Bromide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the vinyl group.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide has potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials. Its unique properties make it suitable for use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine Derivatives: Compounds with a similar quinuclidine core, such as quinuclidine itself and its various derivatives.
Quinoline Derivatives: Compounds with a quinoline moiety, such as quinine and chloroquine.
Vinyl-Containing Compounds: Compounds with a vinyl group, such as styrene and vinyl chloride.
Uniqueness
What sets (1S,2R,4S,5R)-1-Benzyl-2-((S)-(benzyloxy)(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide apart is its unique combination of these three structural features
Properties
Molecular Formula |
C33H35BrN2O |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4-[(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide |
InChI |
InChI=1S/C33H35N2O.BrH/c1-2-27-23-35(22-25-11-5-3-6-12-25)20-18-28(27)21-32(35)33(36-24-26-13-7-4-8-14-26)30-17-19-34-31-16-10-9-15-29(30)31;/h2-17,19,27-28,32-33H,1,18,20-24H2;1H/q+1;/p-1/t27-,28-,32+,33-,35+;/m0./s1 |
InChI Key |
OVKBIUKOTSKRFN-YNWWSSHUSA-M |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)OCC5=CC=CC=C5)CC6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
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